molecular formula C20H23N5O3 B12246268 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine

4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine

Cat. No.: B12246268
M. Wt: 381.4 g/mol
InChI Key: UZNCBLBHRKWUPC-UHFFFAOYSA-N
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Description

4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine is a complex organic compound featuring multiple functional groups, including an imidazopyridazine moiety, a piperidine ring, and an oxazole group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine typically involves multi-step organic synthesis. Key steps may include:

    Formation of the Imidazopyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors. For example, condensation of a pyridazine derivative with an imidazole precursor under acidic or basic conditions.

    Attachment of the Cyclopropyl Group: This step may involve the use of cyclopropyl halides in the presence of a base to introduce the cyclopropyl moiety.

    Formation of the Piperidine Ring: This can be synthesized through nucleophilic substitution reactions involving piperidine derivatives.

    Oxazole Ring Formation: The oxazole ring can be introduced through cyclization reactions involving appropriate precursors, such as amino alcohols and carboxylic acids.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and oxazole rings, using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the imidazopyridazine moiety using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce partially or fully reduced analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the interactions of heterocyclic compounds with biological targets, such as enzymes and receptors.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may be investigated for its activity against various diseases, including cancer, infections, and neurological disorders.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s multiple functional groups allow it to engage in various types of interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazopyridines: These compounds share the imidazopyridazine core and are known for their diverse biological activities.

    Piperidine Derivatives: Compounds containing the piperidine ring are widely studied for their pharmacological properties.

    Oxazole Derivatives: These compounds are known for their antimicrobial and anti-inflammatory activities.

Uniqueness

The uniqueness of 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine lies in its combination of multiple pharmacophores within a single molecule. This structural complexity allows for a broad range of potential interactions and activities, making it a valuable compound for scientific research and drug development.

Properties

Molecular Formula

C20H23N5O3

Molecular Weight

381.4 g/mol

IUPAC Name

[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone

InChI

InChI=1S/C20H23N5O3/c1-13-10-16(23-28-13)20(26)24-8-6-14(7-9-24)12-27-19-5-4-18-21-17(15-2-3-15)11-25(18)22-19/h4-5,10-11,14-15H,2-3,6-9,12H2,1H3

InChI Key

UZNCBLBHRKWUPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(CC2)COC3=NN4C=C(N=C4C=C3)C5CC5

Origin of Product

United States

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